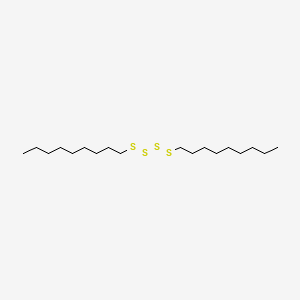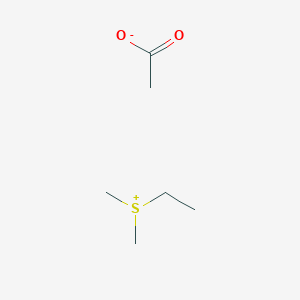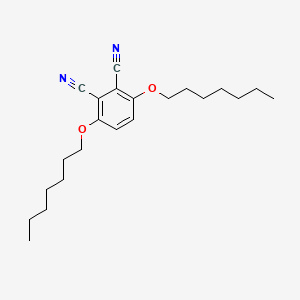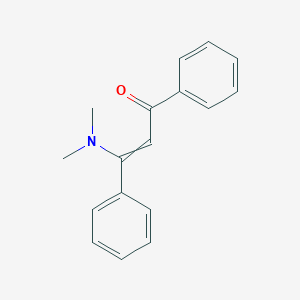![molecular formula C19H17F6NO B14293897 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine CAS No. 114008-94-5](/img/structure/B14293897.png)
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylamine and an appropriate oxazolidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring into more reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinone derivatives, reduced oxazolidines, and substituted trifluoromethyl compounds.
Applications De Recherche Scientifique
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The oxazolidine ring structure also plays a crucial role in its biological activity by facilitating interactions with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine is unique due to its specific combination of an oxazolidine ring with trifluoromethyl groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
114008-94-5 |
|---|---|
Formule moléculaire |
C19H17F6NO |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
5-ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C19H17F6NO/c1-2-16-11-26(15-8-4-7-14(10-15)19(23,24)25)17(27-16)12-5-3-6-13(9-12)18(20,21)22/h3-10,16-17H,2,11H2,1H3 |
Clé InChI |
FXTSZWZNOWXJJY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(C(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)




![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)


